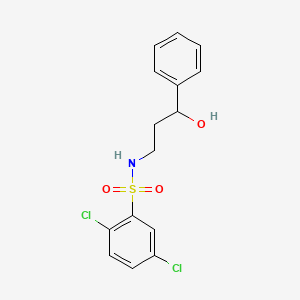

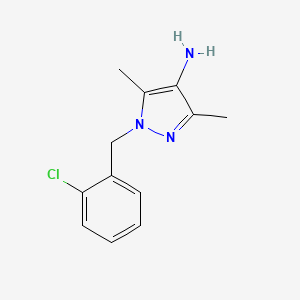

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamides, such as the one you’re asking about, are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzenesulfonamides can be predicted, such as their solubility in water and their melting points .Scientific Research Applications

Cognitive Enhancing Properties

SB-399885, a compound closely related to 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, demonstrates high affinity for 5-HT(6) receptors and potent competitive antagonism. Its properties suggest potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This agent has shown significant effects in reversing scopolamine-induced deficits and age-dependent deficits in water maze spatial learning in rats. These effects suggest a role in enhancing cognitive functions, likely mediated by cholinergic function enhancements (Hirst et al., 2006).

Anticancer and Carbonic Anhydrase Inhibitory Effects

A study on similar compounds highlighted that some benzenesulfonamides showed significant inhibition of human carbonic anhydrase IX and XII. This inhibition profile indicates potential applications in developing novel anticancer agents, with some compounds demonstrating high tumor selectivity and potency selectivity expression values (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which share structural similarities with 2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, have been found to exhibit antimicrobial and anti-HIV activities. This indicates potential use in developing treatments for infectious diseases (Iqbal et al., 2006).

Applications in Glaucoma Treatment

Another study involving benzenesulfonamide compounds discovered that many of them were potent inhibitors of several human carbonic anhydrase isoforms, which are physiologically relevant. These findings suggest potential applications in the treatment of glaucoma, as some of these compounds significantly lowered intraocular pressure in an animal model of this disease (Nocentini et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,5-dichloro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S/c16-12-6-7-13(17)15(10-12)22(20,21)18-9-8-14(19)11-4-2-1-3-5-11/h1-7,10,14,18-19H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDZNXVAEOKBGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)

![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)

![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)

![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)